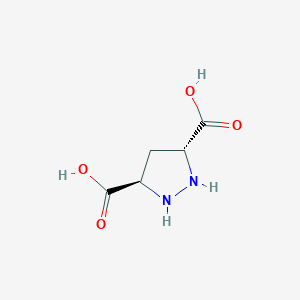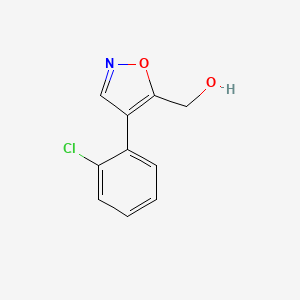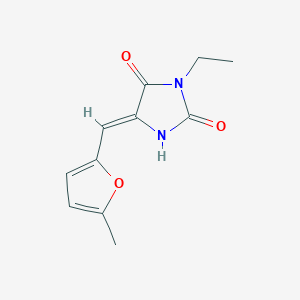
2-Fluoro-3-(trifluoromethoxy)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-3-(trifluoromethoxy)benzamide is a fluorinated aromatic amide with the molecular formula C8H5F4NO2. This compound is characterized by the presence of both fluoro and trifluoromethoxy groups, which contribute to its unique chemical properties. Fluorinated compounds are widely studied due to their significant impact on pharmaceutical, agrochemical, and material sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-(trifluoromethoxy)benzamide typically involves the introduction of fluorine atoms into the aromatic ring. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration, chlorination, and fluorination reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-3-(trifluoromethoxy)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions include substituted benzamides, benzoic acids, and benzylamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Fluoro-3-(trifluoromethoxy)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s binding affinity and selectivity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 2-Fluoro-3-(trifluoromethyl)benzamide
- 2-Fluoro-6-(trifluoromethyl)aniline
- 5-Fluoro-2-nitrobenzotrifluoride
Uniqueness
2-Fluoro-3-(trifluoromethoxy)benzamide is unique due to the presence of both fluoro and trifluoromethoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C8H5F4NO2 |
|---|---|
Molecular Weight |
223.12 g/mol |
IUPAC Name |
2-fluoro-3-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H5F4NO2/c9-6-4(7(13)14)2-1-3-5(6)15-8(10,11)12/h1-3H,(H2,13,14) |
InChI Key |
HDTFTQVNABBNIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)F)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1R,3S,4R,5R)-2-benzoyl-3-hydroxy-8-methyl-8-aza-2-borabicyclo[3.2.1]octane-4-carboxylic acid](/img/structure/B12870998.png)


![(S)-1-(Benzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B12871010.png)


![2-(Difluoromethyl)benzo[d]oxazole-6-sulfonamide](/img/structure/B12871033.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)

![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)

